molecular formula C24H27N5O5 B2841913 3-(6-(4-(4-硝基苯基)哌嗪-1-基)-6-氧代己基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 896384-05-7

3-(6-(4-(4-硝基苯基)哌嗪-1-基)-6-氧代己基)喹唑啉-2,4(1H,3H)-二酮

货号 B2841913
CAS 编号: 896384-05-7
分子量: 465.51
InChI 键: HTYXGXGGGCBIAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit promising pharmacological properties. In

科学研究应用

合成与抗菌研究

喹唑啉衍生物因其潜在的抗菌活性而被合成。Vidule (2011) 的一项研究探索了取代的 4-芳基亚烷基-3-甲基-1H-嘧啶并[6,1-b]喹唑啉-1,10(4H)-二酮的合成,并评估了它们的体外抗菌和抗真菌活性。这些化合物表现出有希望的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有潜在用途 (Vidule, 2011)

针对抗癌应用的细胞毒性评估

在另一项研究中,Poorirani 等人。(2018) 合成了新型喹唑啉酮衍生物,并评估了它们对 MCF-7 和 HeLa 细胞系的细胞毒性活性。研究发现,几乎所有新化合物都表现出细胞毒性活性,其中一种特定衍生物对两种细胞系表现出最高的活性。这表明喹唑啉酮衍生物在抗癌药物开发中的潜力 (Poorirani 等人,2018)

促性腺激素释放激素受体拮抗剂

喹唑啉衍生物已被研究其作为促性腺激素释放激素 (GnRH) 受体拮抗剂的潜力。Pelletier 等人。(2009) 发现的一种有效化合物显示出优异的药代动力学参数,并在口服后有效降低大鼠血浆 LH 水平,突出了其在与生殖健康相关的治疗应用中的潜力 (Pelletier 等人,2009)

在应激条件下的稳定性

喹唑啉衍生物在应激条件下的稳定性也已被研究,Gendugov 等人进行的研究。(2021) 专注于 3-[2-(4-苯基-1-哌嗪基)-2-氧代乙基]喹唑啉-4(3H)-酮。该研究旨在评估其在各种应激条件下的稳定性,为药物应用所需的化学稳定性提供了宝贵的见解 (Gendugov 等人,2021)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with anthranilic acid to form the quinazoline-2,4-dione ring system. The resulting intermediate is then reacted with 6-bromo-1-chloro-3-hexyne to introduce the quaternary carbon at the 3-position of the quinazoline ring. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, yielding the desired compound.", "Starting Materials": [ "4-nitrophenylpiperazine", "6-oxohexanoic acid", "anthranilic acid", "6-bromo-1-chloro-3-hexyne", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with anthranilic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the quinazoline-2,4-dione ring system.", "Step 3: Reaction of the quinazoline-2,4-dione intermediate with 6-bromo-1-chloro-3-hexyne in the presence of a base such as potassium carbonate to introduce the quaternary carbon at the 3-position of the quinazoline ring.", "Step 4: Reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to yield the desired compound." ] }

CAS 编号

896384-05-7

分子式

C24H27N5O5

分子量

465.51

IUPAC 名称

3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32)

InChI 键

HTYXGXGGGCBIAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。